Dibutyl(ethyl)(3-methylphenoxy)silane
Description
Properties
CAS No. |
59656-03-0 |
|---|---|
Molecular Formula |
C17H30OSi |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
dibutyl-ethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C17H30OSi/c1-5-8-13-19(7-3,14-9-6-2)18-17-12-10-11-16(4)15-17/h10-12,15H,5-9,13-14H2,1-4H3 |
InChI Key |
AZPAUIZMVHUGAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CC)(CCCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(ethyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutyl(ethyl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(ethyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Scientific Research Applications
Dibutyl(ethyl)(3-methylphenoxy)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Dibutyl(ethyl)(3-methylphenoxy)silane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. These interactions are crucial for its applications in surface modification and material synthesis .
Comparison with Similar Compounds
Methyltris(3-methylphenoxy)silane (CAS 55893-95-3)
- Structure: Silicon bonded to one methyl group and three 3-methylphenoxy groups.
- Vaporization Enthalpy : $66.9 \pm 0.8 \, \text{kJ mol}^{-1}$ at 298 K .
- Comparison: The absence of alkyl chains (butyl/ethyl) reduces hydrophobicity compared to dibutyl(ethyl)(3-methylphenoxy)silane. The increased phenoxy substitution enhances thermal stability but may reduce solubility in nonpolar matrices.
Methyltris(4-methylphenoxy)silane (CAS 55893-96-4)
- Structure: Silicon bonded to one methyl group and three 4-methylphenoxy groups.
- Vaporization Enthalpy : $70.3 \pm 0.9 \, \text{kJ mol}^{-1}$ at 298 K .
- Comparison: The para-methyl substitution on the phenoxy ring increases symmetry and intermolecular interactions, leading to higher vaporization enthalpy than the 3-methyl isomer. This suggests that this compound may exhibit lower thermal stability than its 4-methyl analogs.
Dimethyl(3-methylphenoxy)ethoxy Silane
- Structure: Silicon bonded to two methyl groups, one ethoxy group, and a 3-methylphenoxy group.
- logP : 3.112, indicating moderate hydrophobicity .
- Comparison: The shorter alkyl chains (methyl vs. butyl/ethyl) reduce steric hindrance and increase polarity, making this compound more suitable for aqueous-compatible applications compared to this compound.
Thermal and Physical Properties
Table 1. Vaporization Enthalpies of Selected Silanes
Key Observations :
- Increasing phenoxy substitution (e.g., tetrakis vs. tris) significantly raises vaporization enthalpy due to enhanced π-π stacking and hydrogen bonding .
- Para-substituted phenoxy groups exhibit higher thermal stability than meta-substituted analogs, a trend likely applicable to this compound .
Q & A
Q. What are the validated synthesis routes for Dibutyl(ethyl)(3-methylphenoxy)silane, and how do reaction conditions influence yield?
Methodological Answer:
- Microreactor synthesis enables precise control over reaction parameters (e.g., temperature, stoichiometry). For analogous silanes, microfluidic reactors achieved >90% yield by minimizing side reactions (e.g., hydrolysis) .
- Catalyst selection : Dibutyl tin(IV) dilaurate (0.5–1.0 wt%) is effective for silane coupling reactions. Platinum complexes (e.g., Karstedt’s catalyst) are alternatives for hydrosilylation .
- Purification : Use fractional distillation under inert gas (N₂/Ar) to isolate the product. Monitor purity via GC-MS (retention time: 16–28 minutes for similar silanes) .
Q. Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- GC-MS : Identify volatile byproducts (e.g., trimethylsilanol) using a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Compare retention indices with NIST databases .
- NMR : ¹H/¹³C NMR in CDCl₃ resolves substituents (e.g., phenoxy vs. butyl groups). For ³⁰Si NMR, use a relaxation agent (e.g., Cr(acac)₃) to enhance sensitivity .
- FTIR : Confirm Si-O-C (1050–1150 cm⁻¹) and Si-C (1250 cm⁻¹) bonds. Absence of -OH peaks (3200–3600 cm⁻¹) indicates successful moisture-free synthesis .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile silanes .
- Storage : Keep in sealed containers under N₂. Avoid contact with moisture (risk of hydrolysis to silanols) .
- Waste disposal : Neutralize with ethanol/water mixtures before transferring to halogenated waste containers .
Advanced Research Questions
Q. How can conflicting thermal stability data in literature be resolved?
Methodological Answer:
- Controlled TGA/DSC : Perform under N₂ (heating rate: 10°C/min). Discrepancies may arise from residual solvents; pre-dry samples at 60°C for 24 hours .
- Factorial design : Test variables (e.g., purity, heating rate) using ANOVA. For hybrid silanes, R² > 0.85 indicates model reliability .
- Cross-validation : Compare decomposition products (e.g., SiO₂ residues) via EDX or XRD to confirm degradation pathways .
Q. What challenges arise when integrating this silane into polymer composites, and how can they be mitigated?
Methodological Answer:
- Adhesion failure : Pre-treat substrates (e.g., plasma/UV-O₃) to enhance surface energy. Optimize silane concentration (2–5% v/v) for monolayer formation .
- Hydrolysis instability : Use anhydrous solvents (e.g., toluene) during formulation. Add stabilizers (e.g., BHT) to inhibit radical degradation .
- Phase separation : Characterize via SEM-EDS. Adjust curing conditions (e.g., 120°C for 1 hour) to improve crosslinking density .
Q. How can spectroscopic discrepancies (e.g., NMR shifts) across studies be addressed?
Methodological Answer:
- Standardized solvents : Use deuterated solvents (CDCl₃) with TMS reference. For ³⁰Si NMR, calibrate with tetramethylsilane .
- High-resolution MS : Resolve isotopic patterns (e.g., Si²⁹/Si³⁰) using Q-TOF instruments. Compare with theoretical m/z values (C₁₃H₂₀O₃Si: 252.38 g/mol) .
- Collaborative validation : Share raw spectral data via repositories (e.g., NIST Chemistry WebBook) to reconcile peak assignments .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
